molecular formula C19H20N4O4 B2380644 methyl 1-{6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl}piperidine-4-carboxylate CAS No. 863614-58-8

methyl 1-{6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl}piperidine-4-carboxylate

Cat. No.: B2380644
CAS No.: 863614-58-8
M. Wt: 368.393
InChI Key: BRKOFJPUZOFUKF-UHFFFAOYSA-N
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Description

Methyl 1-{6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³⁷]trideca-3(7),4,8,10,12-pentaene-5-carbonyl}piperidine-4-carboxylate (hereafter referred to by its full IUPAC name) is a structurally complex tricyclic compound featuring fused heterocyclic rings, a piperidine moiety, and ester functionalities. Its core structure includes a 1,6,8-triazatricyclo[7.4.0.0³⁷]trideca system, which combines a bicyclic framework with an additional fused heterocycle.

Properties

IUPAC Name

methyl 1-(6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-21-14(18(25)22-9-6-12(7-10-22)19(26)27-2)11-13-16(21)20-15-5-3-4-8-23(15)17(13)24/h3-5,8,11-12H,6-7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKOFJPUZOFUKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)N4CCC(CC4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 1-{6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl}piperidine-4-carboxylate involves multiple steps. One common synthetic route includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure . This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and higher yields.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural complexity invites comparisons with other heterocyclic derivatives, particularly those containing fused tricyclic systems or piperidine-based esters. Below is a detailed comparison with the closest analog identified in the evidence:

Table 1: Key Structural and Physicochemical Comparisons

Property Target Compound Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
Core Structure 1,6,8-Triazatricyclo[7.4.0.0³⁷]trideca system Tetrahydroimidazo[1,2-a]pyridine
Key Functional Groups Piperidine-4-carboxylate, methyl ester, 2-oxo triazatricyclo Diethyl ester, cyano, 4-nitrophenyl, phenethyl
Molecular Weight Not explicitly reported 534.53 g/mol (calculated)
Melting Point Not reported 243–245°C
Spectral Data Unavailable in cited sources ¹H/¹³C NMR, IR, MS, and HRMS (ESI) provided
Synthetic Route Undisclosed One-pot two-step reaction involving cyclization and functionalization

Structural and Functional Differences

Core Heterocycles :

  • The target compound’s tricyclic system incorporates three nitrogen atoms (1,6,8-triaza), whereas compound 1l features a bicyclic imidazopyridine core with fewer heteroatoms. The triazatricyclo framework likely enhances steric hindrance and electronic diversity compared to 1l .

Substituent Effects: The methyl ester and piperidine-4-carboxylate groups in the target compound may improve aqueous solubility relative to 1l’s diethyl esters and hydrophobic nitrophenyl/phenethyl substituents. However, 1l’s cyano group introduces strong electron-withdrawing character absent in the target compound .

Synthetic Complexity :

  • The tricyclic system in the target compound implies a multi-step synthesis requiring precise cyclization strategies, while 1l was synthesized via a streamlined one-pot process.

Pharmacological Implications (Hypothetical)

  • In contrast, 1l’s nitrophenyl and cyano groups are more typical of antimicrobial or antiparasitic agents .

Biological Activity

Methyl 1-{6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl}piperidine-4-carboxylate is a complex organic compound with significant potential in biological applications. Its unique tricyclic structure and functional groups suggest various mechanisms of action that could lead to diverse biological activities.

Chemical Formula and Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₉N₃O₃
  • Molecular Weight : 243.22 g/mol

The compound features a tricyclic structure that incorporates nitrogen atoms and a carboxylic acid group, which are crucial for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biochemical reactions.
  • Receptor Modulation : It may bind to certain receptors, influencing signaling pathways and cellular responses.

Antimicrobial Activity

Research indicates that derivatives of similar tricyclic compounds exhibit antimicrobial properties. The presence of nitrogen atoms in the structure may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes in pathogens.

Anticancer Potential

Studies have shown that compounds with similar structural features can induce apoptosis in cancer cells by triggering intrinsic pathways or inhibiting anti-apoptotic proteins. The specific activity of this compound against various cancer cell lines remains an area for further investigation.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of related compounds found that modifications to the tricyclic structure significantly enhanced activity against Gram-positive and Gram-negative bacteria. The study suggested that the presence of the piperidine moiety contributes to increased membrane permeability in bacterial cells.

Study 2: Anticancer Activity

In vitro studies on similar tricyclic compounds demonstrated cytotoxic effects against breast cancer cell lines (MCF-7). The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.

Data Table: Summary of Biological Activities

Activity Type Target Organisms/Cells Mechanism Reference
AntimicrobialGram-positive bacteriaMembrane disruption
AntimicrobialGram-negative bacteriaMetabolic interference
AnticancerMCF-7 (breast cancer)Induction of apoptosis

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